4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a unique bicyclic structure formed by a pyrazole ring fused to a pyridine ring, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 6-position. Its chemical structure allows for diverse reactivity and applications in medicinal chemistry, particularly as a scaffold for drug design.
The compound can be synthesized through various methods, with its synthesis being well-documented in scientific literature. It has garnered attention due to its potential biological activities and applications in drug discovery.
4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is classified as a heterocyclic compound and more specifically as a pyrazolopyridine derivative. It is often studied for its pharmacological properties and its role as an intermediate in organic synthesis.
The synthesis of 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes:
4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine can undergo several types of chemical reactions:
The mechanism of action for 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thus blocking substrate access. This property makes it particularly interesting for drug development aimed at targeting specific pathways in diseases such as cancer.
4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
The ongoing research into this compound continues to uncover new potential applications, particularly in developing novel therapeutic agents targeting specific diseases.
The core structure of this heterocyclic compound follows strict IUPAC conventions. The systematic name 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine precisely defines its molecular architecture through three key components:
[3,4-b]
specifies the fusion points between the pyrazole and pyridine rings. Here, the pyrazole ring bonds through its 3- and 4-positions to the 'b' bond (positions 2-3) of the pyridine ring, creating a bicyclic 6-5 fused system [1]. Positional isomerism significantly impacts molecular identity and properties. Bromine placement creates distinct compounds:
Table 1: Structural Isomers of Brominated Pyrazolopyridines [1] [6] [8]
CAS Number | Systematic Name | Molecular Formula | Key Structural Differences |
---|---|---|---|
1369326-01-1 | 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine | C₇H₆BrN₃ | Br at C4, CH₃ at C6, 1H-[3,4-b] fusion |
875781-17-2 | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | C₆H₄BrN₃ | Br at C5, no methyl, 1H-[3,4-b] fusion |
1150617-54-1 | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | C₆H₄BrN₃ | Br at C6, altered fusion ([4,3-b] vs [3,4-b]) |
116855-03-9 | 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | C₇H₆BrN₃ | Br at C3, N1-methylation vs N1-H |
While single-crystal XRD data for 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine isn't explicitly available in the search results, fundamental structural insights can be derived from related compounds and computational studies:
1H-tautomer: Full 10π-electron aromatic system (6π pyridine + 4π pyrazole) 2H-tautomer: Localized bonds break pyridine aromaticity → Higher energy
Table 2: Key Computed Structural Parameters for 1H-Tautomer [3] [4] [7]
Parameter | Value/Range | Significance |
---|---|---|
N1-H Bond Length | 1.01 - 1.03 Å | Standard N-H bond; H-bond donor capability |
C4-Br Bond Length | 1.88 - 1.92 Å | Typical for aryl bromides; reactive site for coupling |
N3···H-N1 Distance | 2.60 - 2.80 Å (dimer) | Favors intramolecular H-bonding in solid state |
Tautomeric Energy Difference (1H vs 2H) | +37.03 kJ/mol | Irreversible preference for 1H-tautomer |
Ring Fusion Angle | 0 - 5° deviation | Near-planar structure enhances conjugation |
Pyrazolo[3,4-b]pyridines belong to a broader class of fused bicyclic heterocycles with distinct biological relevance:
Table 3: Comparative Properties of Key Pyrazolopyridine Bromo Derivatives [1] [3] [7]
Property | 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (1369326-01-1) | 5-Bromo-1H-pyrazolo[3,4-b]pyridine (875781-17-2) | 6-Bromo-1H-pyrazolo[4,3-b]pyridine (1150617-54-1) |
---|---|---|---|
Molecular Formula | C₇H₆BrN₃ | C₆H₄BrN₃ | C₆H₄BrN₃ |
Molecular Weight (g/mol) | 212.05 | 198.02 | 198.02 |
Key Substituents | Br (C4), CH₃ (C6) | Br (C5) | Br (C6) |
Fusion Type | [3,4-b] | [3,4-b] | [4,3-b] |
H-Bond Donors (HBD) | 1 (N1-H) | 1 (N1-H) | 1 (N1-H) |
H-Bond Acceptors (HBA) | 2 (N2, N3) | 2 (N2, N3) | 2 (N2, N3) |
Predominant Tautomer | 1H (≥99.9%) | 1H (≥99.9%) | 1H (≥99.9%) |
Electrophilicity at C-Br | High (activated by N3 ortho-effect) | Moderate (meta to N3) | Moderate (ortho to C-H, not N) |
Reported Biological Use | Kinase inhibitor intermediate | Analgesic/anti-inflammatory precursor | Kinase inhibitor scaffold |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1